3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a chloromethyl group, and an isonicotinic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Deprotection: Acidic reagents such as trifluoroacetic acid or oxalyl chloride in methanol are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while deprotection reactions yield the free amino compound.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid involves its reactivity with various biological targets. The tert-butoxycarbonyl group can be removed under physiological conditions, revealing the active amino group, which can interact with enzymes, receptors, or other biomolecules. The chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)amino acids: These compounds also feature the tert-butoxycarbonyl protecting group and are used in peptide synthesis.
tert-Butyl esters: These compounds are used in organic synthesis and share the tert-butyl group.
Fmoc amino acid azides: These compounds are used in peptide synthesis and feature a different protecting group.
Properties
Molecular Formula |
C12H15ClN2O4 |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-(chloromethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-5-14-8(9)6-13/h4-5H,6H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
YPSHDVQJPYNRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1CCl)C(=O)O |
Origin of Product |
United States |
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